Methyl 5-(dibromomethyl)pyrazine-2-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound's official Chemical Abstracts Service registry number is 866327-72-2, providing unambiguous identification within chemical databases. The complete International Union of Pure and Applied Chemistry name reflects the systematic numbering of the pyrazine ring system, where the carboxylate ester functionality occupies the 2-position and the dibromomethyl substituent is located at the 5-position of the six-membered aromatic heterocycle.
The molecular formula C₇H₆Br₂N₂O₂ reveals the compound's elemental composition, indicating the presence of seven carbon atoms, six hydrogen atoms, two bromine atoms, two nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 309.94 grams per mole, making it a relatively dense organic molecule due to the presence of two bromine substituents. The molecular structure can be represented using Simplified Molecular Input Line Entry System notation as 1S/C7H6Br2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3, which provides a linear representation of the compound's connectivity pattern.
The International Chemical Identifier key VLUNGFXWFUJWMG-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and structural verification. Analysis of the computed molecular descriptors reveals several important characteristics that influence the compound's physical and chemical properties. The calculated logarithm of the partition coefficient value of 1.3 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic character. The topological polar surface area measures 52.1 square angstroms, reflecting the contribution of nitrogen and oxygen atoms to the molecule's polar surface interactions.
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 309.94 | g/mol |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 4 | - |
| Rotatable Bond Count | 3 | - |
| Topological Polar Surface Area | 52.1 | Ų |
| Heavy Atom Count | 13 | - |
| Formal Charge | 0 | - |
Crystallographic Data and Three-Dimensional Conformational Studies
Comprehensive structural comparison with related pyrazine carboxylate derivatives illuminates the unique characteristics of the dibromomethyl-substituted compound within this chemical family. Methyl 5-bromopyrazine-2-carboxylate, containing a single bromine substituent directly attached to the pyrazine ring, provides an important reference point for understanding halogen substitution effects. This simpler analog possesses the molecular formula C₆H₅BrN₂O₂ and exhibits significantly different electronic properties due to the direct conjugation of the bromine substituent with the aromatic system.
The comparison extends to methyl 5-(bromomethyl)pyrazine-2-carboxylate, which represents an intermediate structural complexity between the simple bromo and dibromomethyl derivatives. This compound contains a single bromine atom attached to a methyl group at the 5-position, making it a direct structural precursor to the dibromomethyl analog. The molecular formula C₇H₇BrN₂O₂ and molecular weight of approximately 231 grams per mole demonstrate the systematic progression in molecular complexity within this series.
Methyl 5-methylpyrazine-2-carboxylate serves as the parent unhalogenated compound in this comparative series. The crystallographic data for this reference compound provides baseline structural parameters against which halogenated derivatives can be evaluated. The nearly planar molecular geometry observed in the methyl derivative establishes the fundamental geometric framework that persists across the entire series, despite increasing steric demands from larger substituents.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent |
|---|---|---|---|
| Methyl pyrazine-2-carboxylate | C₆H₆N₂O₂ | 138.13 | None |
| Methyl 5-methylpyrazine-2-carboxylate | C₇H₈N₂O₂ | 152.15 | Methyl |
| Methyl 5-bromopyrazine-2-carboxylate | C₆H₅BrN₂O₂ | 217.02 | Bromo |
| Methyl 5-(bromomethyl)pyrazine-2-carboxylate | C₇H₇BrN₂O₂ | 231.05 | Bromomethyl |
| This compound | C₇H₆Br₂N₂O₂ | 309.94 | Dibromomethyl |
The electronic effects of progressive halogen substitution manifest in predictable trends across this compound series. The direct attachment of bromine to the pyrazine ring in methyl 5-bromopyrazine-2-carboxylate introduces strong electron-withdrawing character that affects the entire aromatic system. In contrast, the methylene-linked halogen substituents in the bromomethyl and dibromomethyl derivatives exert primarily inductive effects, with reduced direct conjugation to the aromatic electrons.
Synthetic accessibility patterns reveal important differences among these related compounds. The bromomethyl derivative serves as a key synthetic intermediate for accessing the dibromomethyl analog through controlled halogenation reactions. Multiple synthetic routes have been documented for preparing methyl 5-(bromomethyl)pyrazine-2-carboxylate, including radical bromination of the corresponding methyl derivative using N-bromosuccinimide under thermal conditions. These established methodologies provide strategic pathways for accessing the more complex dibromomethyl target compound through sequential synthetic transformations.
The comparative analysis reveals that this compound represents the most structurally complex member of this pyrazine carboxylate family. Its unique combination of aromatic heterocyclic framework, ester functionality, and highly substituted methyl group creates a versatile platform for further synthetic elaboration while maintaining the fundamental structural characteristics that define this important class of organic compounds.
Properties
IUPAC Name |
methyl 5-(dibromomethyl)pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUNGFXWFUJWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dibromomethyl)pyrazine-2-carboxylate typically involves the bromination of methyl pyrazine-2-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyrazine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dibromomethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the pyrazine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of de-brominated pyrazine derivatives.
Scientific Research Applications
Chemical Synthesis and Industrial Use
Methyl 5-(dibromomethyl)pyrazine-2-carboxylate is primarily synthesized through bromination of methyl pyrazine-2-carboxylate. The synthesis typically involves the use of bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired position on the pyrazine ring. Common solvents for this reaction include dichloromethane and tetrahydrofuran, with the process being scalable for industrial production .
Synthesis Methods Overview
| Method | Reagents | Yield | Conditions |
|---|---|---|---|
| Bromination with Bromine | Bromine, Acetic Acid | ~40% | 80°C for 1 hour |
| N-Bromosuccinimide Reaction | NBS, Dibenzoyl Peroxide | ~31% | Reflux in Tetrachloromethane for 18 hours |
| Direct Bromination | Bromine, Methyl Pyrazine-2-Carboxylate | ~37% | Room temperature |
Organic Chemistry
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its brominated structure allows for further functionalization, making it a valuable building block in chemical synthesis.
Research has indicated that this compound may exhibit potential biological activity. It has been investigated for its interactions with various biomolecules, including enzymes and receptors. The presence of bromine atoms enhances its reactivity and binding affinity, which could lead to significant biochemical effects .
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a pharmacophore in drug development. Its structural properties may contribute to the design of novel therapeutic agents targeting specific diseases, including cancer . Preliminary studies suggest that derivatives of pyrazine compounds have shown cytotoxic effects against cancer cell lines, indicating a pathway for further drug development .
Case Studies and Research Findings
- Anti-Cancer Activity : A study focused on synthesizing various pyrazine derivatives, including this compound, demonstrated promising anti-cancer properties when tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines using the MTT assay. The results indicated significant cytotoxicity compared to control groups .
- Enzyme Inhibition Studies : Research into pyrazole-based inhibitors has highlighted the potential of compounds similar to this compound in inhibiting lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. These findings suggest that further exploration of pyrazine derivatives could lead to effective cancer therapies .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazine derivatives have revealed that modifications to the pyrazine ring can significantly affect biological activity. Understanding these relationships is crucial for optimizing new drug candidates derived from this compound .
Mechanism of Action
The mechanism of action of Methyl 5-(dibromomethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the pyrazine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Structural and Physicochemical Properties
The dibromomethyl group at the 5-position distinguishes this compound from other pyrazine carboxylates. Below is a comparison of key structural analogs:
Key Observations :
- The dibromomethyl group increases molecular weight significantly compared to methyl or bromo analogs.
- Halogenation (Br, Br₂) enhances electrophilicity, making the compound reactive in cross-coupling or nucleophilic substitution reactions .
Biological Activity
Methyl 5-(dibromomethyl)pyrazine-2-carboxylate is a chemical compound that has garnered interest for its significant biological activity, particularly its interactions with cytochrome P450 enzymes and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and implications for medicinal chemistry.
Inhibition of Cytochrome P450 Enzymes
This compound has been identified as an inhibitor of various cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. This inhibition suggests its potential role in modulating metabolic pathways, which is crucial for drug metabolism and pharmacokinetics. The ability to influence these enzymes may lead to significant drug-drug interactions, necessitating careful consideration in pharmacological applications.
The mechanism of action of this compound involves its interaction with specific molecular targets, primarily through the reactivity of the bromine atoms and the pyrazine ring. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of signaling pathways. However, detailed studies elucidating these pathways are still required.
Case Studies and Research Findings
- Cytochrome P450 Inhibition : A study highlighted the compound's ability to inhibit CYP1A2 and CYP2C19, which are critical in drug metabolism. This finding emphasizes its potential utility in drug design and development.
- Neuroprotective Potential : While direct studies on this compound are sparse, related compounds have shown promise in treating neurological conditions through similar mechanisms.
- Antimicrobial Activity : Pyrazines, as a class, are known for their broad-spectrum antimicrobial properties. Though specific data on this compound's antimicrobial activity is lacking, its structural relatives have demonstrated significant efficacy against various pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Inhibits CYP1A2, CYP2C19 | Enzyme inhibition |
| 2,5-bis(1-methylethyl)-pyrazine | Antimicrobial | Cell wall damage |
| Pyrazinamide | Antibacterial against M. tuberculosis | Interferes with bacterial metabolism |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-(dibromomethyl)pyrazine-2-carboxylate, and how can purity be ensured?
- Methodology : The compound can be synthesized via bromination of methyl 5-methylpyrazine-2-carboxylate. React the precursor with bromine in acetic acid at 80°C for 45 minutes, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate. Purify the crude product via silica gel column chromatography (20% ethyl acetate in hexane) to isolate the dibrominated derivative. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
- Key Parameters : Excess bromine (1.5–2 eq.), controlled heating to avoid over-bromination, and rigorous drying of the organic phase before concentration.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to identify the dibromomethyl group (δ ~4.8–5.2 ppm for CHBr) and ester carbonyl (δ ~165–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 339.88 (CHBrNO).
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement, focusing on resolving potential disorder in the dibromomethyl group .
Q. How does the dibromomethyl group influence reactivity in nucleophilic substitution reactions?
- Methodology : The bromine atoms are susceptible to substitution. For example, react with hexamethylene tetramine in chloroform (18–24 hours, room temperature) to form a primary amine derivative. Quench with HCl/methanol (75°C, 3 hours) to yield methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride. Monitor by H NMR for disappearance of CHBr signals .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of bromination in pyrazine derivatives?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for bromination at the 5-methyl vs. other positions. Use molecular electrostatic potential (MEP) maps to identify electron-rich sites. Validate with experimental C NMR chemical shifts of intermediates .
Q. What strategies resolve contradictory data in crystallographic refinement of halogenated pyrazines?
- Methodology : If X-ray data shows disorder in the dibromomethyl group:
- Use SHELXL’s PART instruction to model alternative conformations.
- Apply anisotropic displacement parameters and restraints (DFIX, SIMU) to stabilize refinement.
- Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions influencing disorder .
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., FeBr) to accelerate bromination.
- Solvent Effects : Compare acetic acid vs. DMF for solubility and reaction kinetics.
- Flow Chemistry : Implement continuous flow reactors to enhance heat transfer and reduce side reactions .
Q. What biological targets are plausible for this compound based on structural analogs?
- Methodology : Compare with pyrazinamide derivatives (e.g., propyl 5-(3-phenylureido)pyrazine-2-carboxylate, MIC = 1.56 µg/mL). Perform docking studies (AutoDock Vina) against Mycobacterium tuberculosis PanD or NMDA receptors. Synthesize sulfonamide or urea derivatives via post-functionalization to enhance bioactivity .
Data Contradiction and Validation
Q. How to address discrepancies between experimental and theoretical NMR spectra?
- Methodology :
- Solvent Effects : Recalculate DFT-generated shifts with explicit solvent models (e.g., IEFPCM for DMSO).
- Dynamic Effects : Include conformational sampling (MD simulations) to account for rotational barriers in the dibromomethyl group .
Q. Why might HPLC retention times vary between batches, and how is this mitigated?
- Methodology :
- Column Calibration : Use a C18 column with acetonitrile/water (70:30) + 0.1% TFA.
- Impurity Profiling : Isolate byproducts via preparative HPLC and characterize via MS/MS to identify degradation pathways (e.g., debromination) .
Methodological Tables
| Key Reaction Parameters for Bromination |
|---|
| Precursor |
| Reagent |
| Temperature |
| Purification |
| Yield |
| Reference |
| Computational Validation Metrics |
|---|
| Software |
| RMSD (NMR) |
| Docking Score |
| Reference |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
